(2-Bromopropoxy)trimethylsilane
CAS No.: 35952-69-3
Cat. No.: VC8426088
Molecular Formula: C6H15BrOSi
Molecular Weight: 211.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35952-69-3 |
---|---|
Molecular Formula | C6H15BrOSi |
Molecular Weight | 211.17 g/mol |
IUPAC Name | 2-bromopropoxy(trimethyl)silane |
Standard InChI | InChI=1S/C6H15BrOSi/c1-6(7)5-8-9(2,3)4/h6H,5H2,1-4H3 |
Standard InChI Key | KCWYLWYVFLTTJV-UHFFFAOYSA-N |
SMILES | CC(CO[Si](C)(C)C)Br |
Canonical SMILES | CC(CO[Si](C)(C)C)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure consists of a propane backbone substituted with a bromine atom at the secondary carbon and a trimethylsilyloxy group at the terminal position. The SMILES notation (CC(COSi(C)C)Br) and InChIKey (KCWYLWYVFLTTJV-UHFFFAOYSA-N) confirm this configuration . The presence of both bromine and silicon introduces dual reactivity: bromine serves as a leaving group for nucleophilic substitution, while the silyl ether moiety offers protection for hydroxyl groups in organic synthesis .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₅BrOSi | |
Molecular Weight (g/mol) | 211.17 | |
SMILES | CC(COSi(C)C)Br | |
InChIKey | KCWYLWYVFLTTJV-UHFFFAOYSA-N | |
Storage Conditions | -20°C under inert atmosphere |
Synthesis and Stability
Stability Considerations
The compound’s sensitivity to moisture and heat necessitates storage at -20°C in an inert atmosphere . Hydrolysis of the silyl ether group is a primary degradation pathway, regenerating the parent alcohol and trimethylsilanol. This liability limits its utility in aqueous environments but enhances its role as a transient protecting group in anhydrous synthetic steps .
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Applications |
---|---|---|---|---|
(2-Bromopropoxy)trimethylsilane | C₆H₁₅BrOSi | 211.17 | Not reported | Potential protecting group |
(2-Bromoethoxy)trimethylsilane | C₅H₁₃BrOSi | 197.15 | Not reported | Etherification reactions |
2-Bromoethynyl(trimethyl)silane | C₅H₉BrSi | 177.12 | 123.7 | Alkyne functionalization |
Data from reveal that (2-bromopropoxy)trimethylsilane’s higher molecular weight and branched structure may confer greater steric hindrance compared to linear analogs, potentially moderating its reactivity in crowded molecular environments.
Future Research Directions
The absence of literature on (2-bromopropoxy)trimethylsilane’s catalytic or material science applications presents opportunities for exploration. Potential studies could investigate:
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Its efficacy as a protecting group in carbohydrate or steroid synthesis.
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Reactivity in palladium-catalyzed cross-coupling reactions.
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Thermal stability profiles under varying atmospheric conditions.
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